2-[(4-Formylphenoxy)methyl]benzoic acid
Description
2-[(4-Formylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a 4-formylphenoxymethyl substituent at the ortho position of the carboxylic acid group. This compound combines the reactivity of a formyl group (providing sites for nucleophilic addition or condensation reactions) with the acidity and hydrogen-bonding capacity of the benzoic acid moiety. For example, 4-[(4-Formylphenoxy)methyl]benzoic acid (CAS 428468-34-2) is a positional isomer synthesized for applications in organic intermediates and pharmaceutical research .
Properties
IUPAC Name |
2-[(4-formylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-11-5-7-13(8-6-11)19-10-12-3-1-2-4-14(12)15(17)18/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIXHVRQXBKQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Formylphenoxy)methyl]benzoic acid typically involves the reaction of 4-bromomethylbenzoic acid with salicylaldehyde. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the formylphenoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-[(4-Formylphenoxy)methyl]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Formylphenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-[(4-Carboxyphenoxy)methyl]benzoic acid.
Reduction: 2-[(4-Hydroxymethylphenoxy)methyl]benzoic acid.
Substitution: 2-[(4-Nitrophenoxy)methyl]benzoic acid or 2-[(4-Bromophenoxy)methyl]benzoic acid.
Scientific Research Applications
2-[(4-Formylphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzoic acid moiety can interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, supported by evidence:
Structural and Functional Differences
- Substituent Effects: Formyl Group (Target Compound): Enhances electrophilicity and reactivity in condensation reactions compared to halogenated analogs (e.g., -F in , -Br in ). Halogenated Derivatives: Fluorine (as in ) improves metabolic stability and membrane permeability, while bromine () may enhance halogen bonding in crystal engineering. Thioether Linkage (): Introduces sulfur-based redox activity and flexibility, contrasting with the oxygen ether linkage in the target compound.
- Biological Activity: Benzoic acid derivatives with electron-withdrawing groups (e.g., -NO₂ in , -Cl in ) show enhanced anti-inflammatory or antimicrobial properties. For example, 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid () has been explored for pesticidal applications. Anti-tumor activity is observed in structurally complex analogs like 2-acetylamino benzoic acid methyl ester (), though direct data for the target compound remain speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
